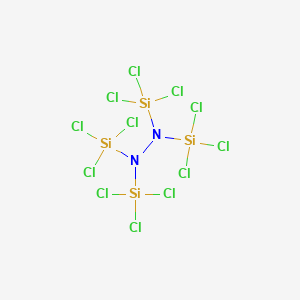
Tetrakis(trichlorosilyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrakis(trichlorosilyl)hydrazine is a compound that features a hydrazine core bonded to four trichlorosilyl groups
準備方法
The synthesis of tetrakis(trichlorosilyl)hydrazine typically involves the reaction of hydrazine with trichlorosilane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows: [ \text{N}_2\text{H}_4 + 4 \text{HSiCl}_3 \rightarrow \text{N}_2(\text{SiCl}_3)_4 + 4 \text{HCl} ] This reaction requires careful control of temperature and pressure to ensure the desired product is obtained with high purity.
化学反応の分析
Tetrakis(trichlorosilyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds, leading to the formation of siloxanes.
Reduction: Reduction reactions can break the Si-Cl bonds, resulting in the formation of silicon-hydrogen bonds.
Substitution: The trichlorosilyl groups can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Tetrakis(trichlorosilyl)hydrazine has several applications in scientific research:
Materials Science: It is used in the synthesis of advanced materials, including silicon-based polymers and ceramics.
Synthetic Chemistry: The compound serves as a precursor for the synthesis of various organosilicon compounds.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: It is used in the production of high-purity silicon for electronics and photovoltaic applications.
作用機序
The mechanism by which tetrakis(trichlorosilyl)hydrazine exerts its effects involves the reactivity of the trichlorosilyl groups. These groups can undergo various chemical transformations, enabling the compound to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Tetrakis(trichlorosilyl)hydrazine can be compared with other similar compounds, such as tetrakis(trichlorosilyl)methane and tetrakis(trichlorosilyl)borate These compounds share the trichlorosilyl functional groups but differ in their core structures Tetrakis(trichlorosilyl)methane has a carbon core, while tetrakis(trichlorosilyl)borate has a boron core
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable tool for scientists and engineers working on advanced materials and synthetic chemistry.
特性
CAS番号 |
657410-07-6 |
|---|---|
分子式 |
Cl12N2Si4 |
分子量 |
565.8 g/mol |
IUPAC名 |
1,1,2,2-tetrakis(trichlorosilyl)hydrazine |
InChI |
InChI=1S/Cl12N2Si4/c1-15(2,3)13(16(4,5)6)14(17(7,8)9)18(10,11)12 |
InChIキー |
UPBLIGRZGKTXFC-UHFFFAOYSA-N |
正規SMILES |
N(N([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl)([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 7-oxa-3-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B12530524.png)
![4-[(6-Phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]phenol](/img/structure/B12530525.png)

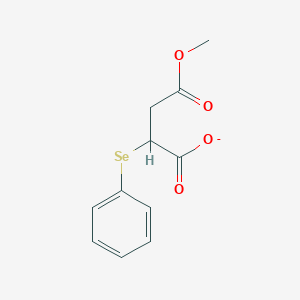
![3-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoxalin-2-amine](/img/structure/B12530543.png)
![2,4-Di-tert-butyl-6-[(quinolin-8-yl)amino]phenol](/img/structure/B12530551.png)
![2H-Pyran, 4-chloro-2,2-bis[(phenylmethyl)thio]-](/img/structure/B12530563.png)
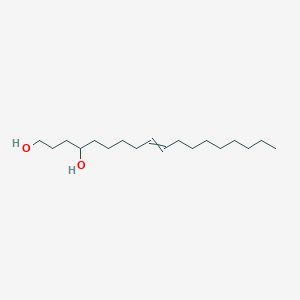

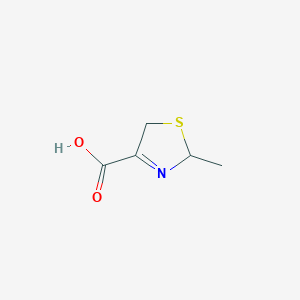
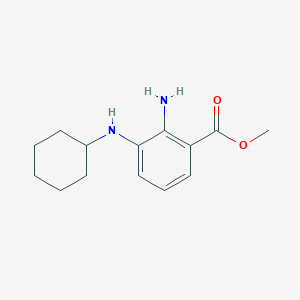
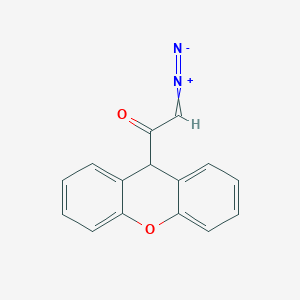
![Spiro[5.5]undecan-1-one, 2-acetyl-3-methyl-](/img/structure/B12530599.png)
![1,4-Diazabicyclo[3.3.3]undecane](/img/structure/B12530606.png)
